molecular formula C9H4ClFN2O2 B2372686 1-Chloro-4-fluoro-7-nitroisoquinoline CAS No. 2247107-11-3

1-Chloro-4-fluoro-7-nitroisoquinoline

Cat. No.: B2372686
CAS No.: 2247107-11-3
M. Wt: 226.59
InChI Key: IXFUKSFMLDQSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluoro-7-nitroisoquinoline is a chemical compound with the CAS Number: 2247107-11-3 . It has a molecular weight of 226.59 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4ClFN2O2/c10-9-7-3-5 (13 (14)15)1-2-6 (7)8 (11)4-12-9/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important properties to consider for its handling and storage .

Scientific Research Applications

Antibacterial Properties and Synthesis

  • Antibacterial Agents and Synthesis 1-Chloro-4-fluoro-7-nitroisoquinoline derivatives have been explored for their antibacterial properties. For example, certain 8-nitrofluoroquinolone derivatives, which share structural similarities with this compound, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds were synthesized through nucleophilic aromatic substitution facilitated by the nitro group, indicating the synthetic versatility of these compounds (Al-Hiari et al., 2007).

Topoisomerase I Inhibitors in Cancer Treatment

  • Cytotoxic Anticancer Agents and Topoisomerase I Inhibition Derivatives of 7-azaindenoisoquinoline, which relate to the structural framework of this compound, have been documented as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds have shown high inhibitory activities and potent cytotoxicities in human cancer cell cultures, suggesting their potential in cancer treatment. The compounds have also demonstrated inhibitory activities against enzymes involved in DNA damage repair induced by Top1 inhibitors, such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and tyrosyl-DNA phosphodiesterase 2 (TDP2) (Elsayed et al., 2017).

Antimicrobial and Anticancer Activities

  • Synthesis and Biological Evaluation The synthesis and biological evaluation of certain fluoroquinolones, related to this compound, as antibacterial and anticancer agents have been extensively studied. These compounds were synthesized via Stille arylation and Cadogan reaction, and their antimicrobial and antiproliferative activities were tested, revealing their potential as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Safety and Hazards

The safety information for 1-Chloro-4-fluoro-7-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The future directions for research on 1-Chloro-4-fluoro-7-nitroisoquinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential biological activity and unique properties .

Properties

IUPAC Name

1-chloro-4-fluoro-7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUKSFMLDQSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.